2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride
CAS No.: 1774898-52-0
VCID: VC2729263
Molecular Formula: C9H17ClN4O
Molecular Weight: 232.71 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride - 1774898-52-0](/images/structure/VC2729263.png)
Description |
2-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride is a synthetic compound that combines a piperidine ring, a triazole ring, and an ethanol group. This unique combination of functional groups contributes to its potential applications in medicinal chemistry and biochemistry. The compound is classified as a triazole derivative, known for exhibiting diverse biological activities, including antimicrobial and anticancer properties. SynthesisThe synthesis of 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. While specific synthesis pathways for this compound are not detailed in the available literature, similar compounds often involve multi-step organic reactions. Biological Activity
Potential ApplicationsGiven its structural features and potential biological activities, 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride may have applications in medicinal chemistry, particularly in the development of new antimicrobial agents. Further research is needed to explore its efficacy and safety in therapeutic settings. |
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CAS No. | 1774898-52-0 | ||||||
Product Name | 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride | ||||||
Molecular Formula | C9H17ClN4O | ||||||
Molecular Weight | 232.71 g/mol | ||||||
IUPAC Name | 2-(1-piperidin-4-yltriazol-4-yl)ethanol;hydrochloride | ||||||
Standard InChI | InChI=1S/C9H16N4O.ClH/c14-6-3-8-7-13(12-11-8)9-1-4-10-5-2-9;/h7,9-10,14H,1-6H2;1H | ||||||
Standard InChIKey | CZFGHOMTCFZEDW-UHFFFAOYSA-N | ||||||
SMILES | C1CNCCC1N2C=C(N=N2)CCO.Cl | ||||||
Canonical SMILES | C1CNCCC1N2C=C(N=N2)CCO.Cl | ||||||
PubChem Compound | 86276560 | ||||||
Last Modified | Jul 21 2023 |
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